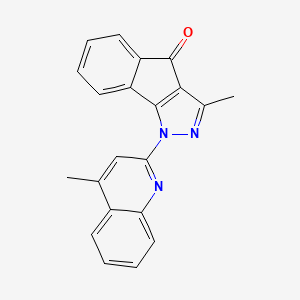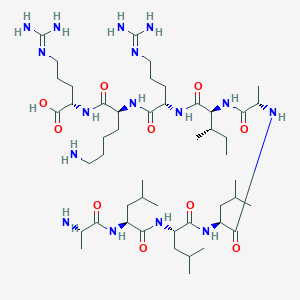![molecular formula C11H6F2N4 B12925605 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62052-04-4](/img/structure/B12925605.png)
3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that contains both fluorine and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of fluorine atoms can enhance the biological activity and metabolic stability of the compound, making it a valuable candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzyl azide with 2-cyanopyridine under thermal conditions. The reaction proceeds through a [3+2] cycloaddition mechanism, forming the triazole ring and yielding the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolo[4,5-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluorophenol
- 1-(2,5-Difluorophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-one
- 3-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridine
Uniqueness
3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific triazole and pyridine ring system, which imparts distinct chemical and biological properties. The presence of fluorine atoms further enhances its stability and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
62052-04-4 |
|---|---|
Molekularformel |
C11H6F2N4 |
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
3-(2,5-difluorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H6F2N4/c12-7-3-4-8(13)10(6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H |
InChI-Schlüssel |
GBPUICDBWMAJNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=C1)N(N=N2)C3=C(C=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diphenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B12925523.png)
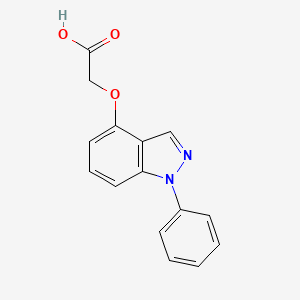
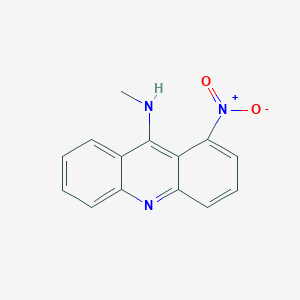
![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)

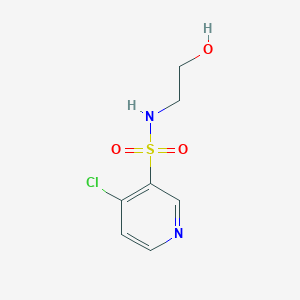
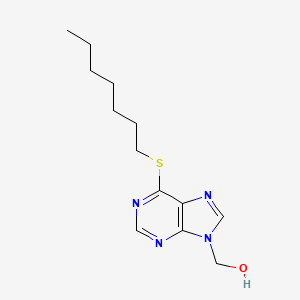

![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)


